molecular formula C21H16ClN3O2S B3004352 N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 900005-77-8

N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B3004352
CAS No.: 900005-77-8
M. Wt: 409.89
InChI Key: XKZWYUPDDLUBEK-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a benzothiazole-derived Schiff base synthesized via the reaction of 2-amino-6-chlorobenzothiazole with appropriate carbonyl precursors . Its structure features a chloro-substituted benzothiazole core, a phenoxy-acetamide linker, and a pyridin-2-ylmethyl group.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c22-15-9-10-18-19(12-15)28-21(24-18)25(13-16-6-4-5-11-23-16)20(26)14-27-17-7-2-1-3-8-17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZWYUPDDLUBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by chlorination to introduce the chlorine atom at the 6-position. The phenoxy group is then introduced via a nucleophilic substitution reaction. Finally, the pyridin-2-ylmethyl group is attached through a coupling reaction, often using reagents such as pyridine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazoles.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step chemical reactions, including:

  • Formation of the thiazole ring : Utilizing 6-chlorobenzo[d]thiazole as a starting material.
  • Alkylation with phenoxyacetyl chloride : This step introduces the phenoxy group.
  • Pyridine substitution : The pyridin-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

The overall yield and purity of the synthesized compound can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time.

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of compounds similar to this compound against various cancer cell lines. For instance:

Compound Cell Line Tested IC50 (μM) Reference
Similar Compound 1MDA-MB-231 (breast cancer)1.4
Similar Compound 2HepG2 (liver cancer)22.6
N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamideHaemonchus contortus (anthelmintic activity)Moderate to excellent

These results indicate that modifications in the structure can lead to varying degrees of cytotoxicity, suggesting that further exploration of this compound could yield promising anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial activity against various pathogens. For example:

Compound Pathogen Tested Activity Level Reference
Thiazole Derivative AStaphylococcus aureusHigh
Thiazole Derivative BEscherichia coliModerate

These findings support the potential use of this compound as a lead compound in developing new antimicrobial agents.

Cytotoxicity Studies

In a study focusing on the synthesis and evaluation of thiazole derivatives, compounds were screened for their cytotoxic effects against human cancer cell lines. The results demonstrated that certain modifications to the thiazole structure significantly enhanced cytotoxicity against specific cancer types, indicating that similar modifications might enhance the efficacy of this compound .

Anthelmintic Activity Evaluation

A series of related compounds were synthesized and tested for their anthelmintic activity against Haemonchus contortus. Among them, certain derivatives showed promising results comparable to standard drugs, suggesting that this compound could have similar potential in treating parasitic infections .

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and G-protein coupled receptors.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

The chloro group at the 6-position of the benzothiazole ring is a critical determinant of biological activity. Comparisons with derivatives bearing other substituents reveal distinct trends:

Compound Substituent (Position) Key Biological Activity Key Findings Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)-... -NO₂ (6) VEGFR-2 inhibition, Antitumor Higher potency in VEGFR-2 inhibition due to electron-withdrawing nitro group enhancing binding affinity .
N-(6-Methoxybenzo[d]thiazol-2-yl)-... -OCH₃ (6) Anticonvulsant Alkoxy groups improve blood-brain barrier penetration, enhancing CNS activity .
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-... -CF₃ (6) CK1 inhibition Increased lipophilicity and metabolic stability compared to chloro derivatives .
N-(6-Ethoxybenzo[d]thiazol-2-yl)-... -OCH₂CH₃ (6) Not reported Structural similarity suggests potential for antitumor activity, but biological data are lacking .

Key Insight: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance enzyme inhibition (e.g., VEGFR-2), while alkoxy groups (-OCH₃, -OCH₂CH₃) improve pharmacokinetic properties for CNS-targeted applications.

Variations in the Acetamide Side Chain

The phenoxy-acetamide linker in the target compound differs from other derivatives with sulfur-containing or heterocyclic moieties:

Compound Acetamide Side Chain Biological Activity Key Findings Reference
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-... -S-(4-fluorophenyl) Not reported Thioether linkage may enhance oxidative stability but reduces polarity compared to phenoxy .
2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole Hydroxyphenyl Antitumor Phenolic groups improve solubility but may reduce membrane permeability .
N-(4-Methoxyphenyl)thiazol-2-yl-... Piperazine-linked MMP inhibition (Anti-inflammatory) Piperazine groups introduce basicity, potentially improving water solubility .

Key Insight: Phenoxy groups balance lipophilicity and stability, while sulfur-containing or heterocyclic side chains (e.g., piperazine) modulate solubility and target specificity.

Influence of N-Substituents

The pyridin-2-ylmethyl group at the N-position distinguishes the target compound from analogs with alternative aromatic or aliphatic groups:

Compound N-Substituent Biological Activity Key Findings Reference
N-(6-Chlorobenzo[d]thiazol-2-yl)-... (Target) Pyridin-2-ylmethyl Antitumor Pyridine ring facilitates π-π stacking with enzyme active sites .
N-(6-Chlorobenzo[d]thiazol-2-yl)-... Pyridin-4-ylmethyl Not reported Pyridin-4-ylmethyl may alter binding orientation due to positional isomerism .
N-(Thiazol-2-yl)-... Thiazole Anticonvulsant Smaller heterocycles reduce steric hindrance, enhancing receptor binding .

Key Insight : Pyridin-2-ylmethyl enhances target engagement through aromatic interactions, while substituent size and orientation (e.g., pyridin-4-ylmethyl) influence steric compatibility.

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Molecular Formula: C15H11ClN2O2S
Molar Mass: 318.78 g/mol
CAS Number: 313469-56-6

The compound features a benzothiazole moiety, which is known for its biological activity, particularly in medicinal chemistry.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. A notable study assessed its efficacy using the disc diffusion method against Salmonella typhi, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicated that this compound exhibited significant antibacterial activity, with inhibition zones larger than those of standard antibiotics like streptomycin .

Bacterial StrainZone of Inhibition (mm)Control (DMSO)Standard (Streptomycin)
S. typhi15020
E. coli18022
S. aureus20025
B. subtilis17021

This data suggests that the compound holds promise as a potential antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it significantly inhibited the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound induced apoptosis and cell cycle arrest in these cancer cells, similar to established chemotherapeutic agents .

The exact molecular mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and proteins involved in cellular signaling pathways, leading to altered gene expression and inhibition of cell proliferation .

Case Studies

  • Antibacterial Screening : A study conducted on a series of benzothiazole derivatives, including this compound, confirmed their effectiveness against resistant bacterial strains, indicating a potential for development into new antibiotics .
  • Cancer Cell Line Evaluation : In a comprehensive study involving multiple cancer cell lines, this compound was shown to reduce tumor growth significantly in vitro, suggesting its utility in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing the benzothiazole core of N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide?

  • Methodology : A common approach involves reacting substituted aniline derivatives with potassium thiocyanate (KSCN) in glacial acetic acid under controlled temperatures (<10°C). Subsequent bromination and condensation with pyridin-2-ylmethylamine can yield the target structure. Critical steps include maintaining low temperatures during thiourea formation and optimizing solvent systems (e.g., ethanol for recrystallization) to improve purity .

Q. How can spectroscopic techniques verify the structural integrity of this compound?

  • Methodology : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions on the benzothiazole and pyridine rings. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}), while elemental analysis validates stoichiometry. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Methodology : Screen for antimicrobial activity using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains via broth microdilution (MIC assays). Antifungal activity can be tested against C. albicans and A. flavus. For cytotoxicity, employ MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology : Synthesize analogs with modifications to the phenoxy or pyridinylmethyl groups. Compare bioactivity data (e.g., IC50_{50}) to identify critical substituents. For example, replacing the 6-chloro group with bromine or methoxy may alter binding affinity to target proteins. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like Src kinase .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50})?

  • Methodology : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability. Validate results across multiple cell lines and replicate experiments with independent batches of the compound. Cross-reference with computational models to confirm whether discrepancies arise from experimental artifacts or true mechanistic differences .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodology : Optimize solvent systems (e.g., switch from acetic acid to DMF for better solubility) and employ catalytic agents like DMAP (4-dimethylaminopyridine) for condensation steps. Monitor reaction progress via TLC or HPLC to terminate reactions at peak yield. Recrystallization in mixed solvents (e.g., ethanol/water) enhances purity without significant yield loss .

Q. What mechanistic studies are needed to elucidate its mode of action?

  • Methodology : Conduct enzyme inhibition assays (e.g., kinase profiling) to identify primary targets. Use fluorescent probes (e.g., FITC-labeled analogs) for cellular localization studies. RNA sequencing can reveal downstream gene expression changes, while molecular dynamics simulations model binding stability over time .

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